

Nudiposide: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudiposide is a naturally occurring lignan glycoside that has garnered interest for its potential therapeutic properties, including neuroprotective and anti-inflammatory effects. This technical guide provides a detailed overview of the chemical structure and stereochemistry of **Nudiposide**. While the definitive stereochemical configuration is established, this document also highlights the experimental methodologies that would be employed for its comprehensive structural elucidation and biological characterization, based on established principles in natural product chemistry.

Chemical Structure and Properties

Nudiposide is a complex molecule with the systematic IUPAC name (2R,3R,4S,5R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol[1]. Its molecular formula is C27H36O12, and it has a molecular weight of 552.58 g/mol [1]. The structure consists of a tetrahydronaphthalene lignan core linked to a xylose sugar moiety through a glycosidic bond.

Table 1: Physicochemical Properties of **Nudiposide**



Property	Value	Source
Molecular Formula	C27H36O12	[1]
Molecular Weight	552.58 g/mol	
CAS Number	62058-46-2	[1]
IUPAC Name	(2R,3R,4S,5R)-2- [[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol	[1]

Stereochemistry

The stereochemistry of **Nudiposide** is crucial for its biological activity. The absolute configuration has been determined as (1R,2S,3S) for the lignan portion and (2R,3R,4S,5R) for the xylose moiety, as indicated in its IUPAC name[1]. This complex stereochemistry would be elucidated and confirmed through a combination of spectroscopic techniques and chemical methods.

Key Stereochemical Features

- Lignan Core: The tetrahydronaphthalene ring system possesses three contiguous chiral centers at positions C-1, C-2, and C-3. The relative and absolute stereochemistry of these centers dictates the overall three-dimensional shape of the aglycone.
- Glycosidic Linkage: The xylose sugar is attached to the lignan aglycone at the C-2 position via a β-glycosidic bond. The anomeric configuration is a critical determinant of the molecule's conformation and interactions with biological targets.

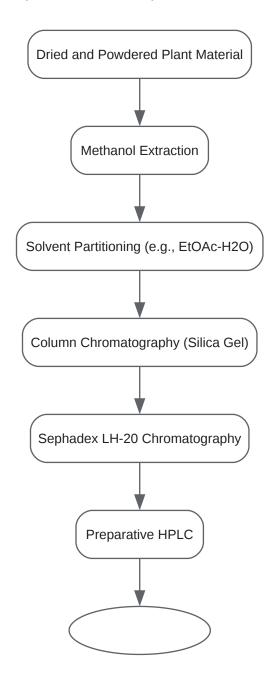
Experimental Protocols for Structure Elucidation

The following sections describe the standard experimental workflows that would be utilized to isolate and structurally characterize **Nudiposide**.



Isolation of Nudiposide

Nudiposide has been reported to be isolated from plants of the Polygonum genus. A general workflow for its isolation from a plant source is depicted below.



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Caption: General workflow for the isolation of **Nudiposide**.

Spectroscopic Analysis for Structure Determination



The definitive structure of **Nudiposide** would be established using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS).

Table 2: Spectroscopic Data for **Nudiposide** (Representative)

Technique	Data Type	Observations
¹ H NMR	Chemical Shifts (δ, ppm), Coupling Constants (J, Hz)	Signals corresponding to aromatic, methoxy, benzylic, and sugar protons.
¹³ C NMR	Chemical Shifts (δ, ppm)	Resonances for all 27 carbon atoms, including aromatic, methoxy, and glycosidic carbons.
COSY	¹ H- ¹ H Correlations	Reveals proton-proton coupling networks within the lignan and xylose moieties.
HSQC	¹ H- ¹³ C Correlations	Assigns protons to their directly attached carbons.
НМВС	¹ H- ¹³ C Long-Range Correlations	Establishes connectivity across quaternary carbons and the glycosidic linkage.
NOESY/ROESY	Through-Space ¹ H- ¹ H Correlations	Provides information on the relative stereochemistry of the lignan core.
HR-MS	High-Resolution Mass	Determines the exact molecular formula.

Note: Detailed, specific NMR peak assignments and coupling constants would be found in the primary literature reporting the original isolation of **Nudiposide**.

Determination of Absolute Stereochemistry







The absolute configuration of **Nudiposide** would be confirmed using chiroptical methods such as optical rotation and Electronic Circular Dichroism (ECD) spectroscopy, often in conjunction with computational chemistry.

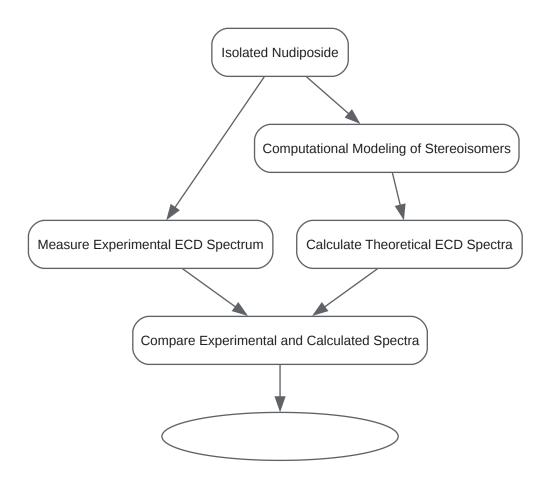
3.3.1. Optical Rotation

The specific rotation of a chiral molecule is a fundamental physical constant. For **Nudiposide**, the sign and magnitude of the specific rotation ($[\alpha]D$) would be measured using a polarimeter. This experimental value would then be compared to values from literature or from computational predictions for different stereoisomers.

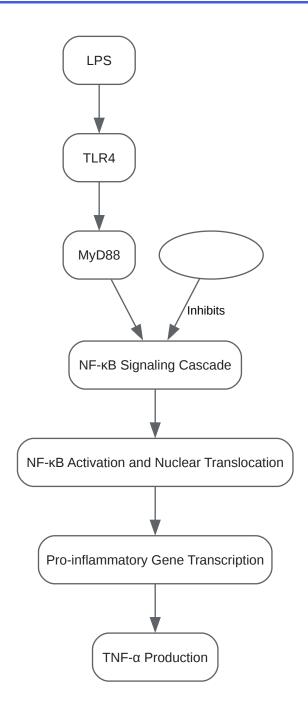
3.3.2. Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental ECD spectrum of **Nudiposide** would be compared with the theoretically calculated spectra for all possible stereoisomers. A good match between the experimental and a calculated spectrum would provide strong evidence for the absolute configuration.









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References



- 1. Nudiposide | C27H36O12 | CID 14521040 PubChem [pubchem.ncbi.nlm.nih.gov]
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